molecular formula C38H26Cl2N8Ru B12298911 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

Cat. No.: B12298911
M. Wt: 766.6 g/mol
InChI Key: CKTOYPUQYYMZGD-UHFFFAOYSA-L
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Description

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride is a complex compound that combines the properties of several distinct chemical groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride typically involves the coordination of ruthenium with the ligands 2-pyridin-2-ylpyridine and quinoxalino[2,3-f][1,10]phenanthroline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in new complexes with different ligands .

Mechanism of Action

The mechanism of action of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride involves its ability to interact with various molecular targets. The ruthenium center plays a crucial role in facilitating electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride stands out due to its combination of ligands and the presence of ruthenium, which imparts unique catalytic and photophysical properties. This makes it particularly valuable in applications requiring efficient electron transfer and light-activated processes .

Properties

Molecular Formula

C38H26Cl2N8Ru

Molecular Weight

766.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

CKTOYPUQYYMZGD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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